Superior Potency vs. INT-777 and Comparable Potency vs. RDX8940 in Cellular TGR5 cAMP Assays
In a direct comparative study using HEK293 cells heterologously expressing TGR5, GPBAR-A demonstrated markedly higher potency than INT-777 in both mouse and human receptor assays. GPBAR-A exhibited an EC50 of 50 nM for mouse TGR5 and 130 nM for human TGR5, compared to INT-777 which showed EC50 values of 2,500 nM and 10,000 nM, respectively [1]. Against the gut-restricted agonist RDX8940, GPBAR-A showed comparable potency (EC50 130 nM vs 2.5 nM for human TGR5), but with a distinct systemic exposure profile [2].
| Evidence Dimension | Cellular TGR5 cAMP EC50 (nM) |
|---|---|
| Target Compound Data | Mouse TGR5: 50 nM; Human TGR5: 130 nM |
| Comparator Or Baseline | INT-777: Mouse TGR5: 2,500 nM; Human TGR5: 10,000 nM. RDX8940: Mouse TGR5: 0.25 nM; Human TGR5: 2.5 nM. |
| Quantified Difference | GPBAR-A is 50-fold more potent than INT-777 at mouse TGR5 and 77-fold more potent at human TGR5. |
| Conditions | HEK293 cells stably transfected with human or mouse TGR5; cAMP accumulation measured after 5.5 h incubation. |
Why This Matters
This 50- to 77-fold potency advantage over INT-777 reduces the required compound concentration for maximal receptor activation, minimizing off-target effects and enabling more physiologically relevant dosing in preclinical models.
- [1] Finn, P. D., et al. (2019). Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 316(3), G412–G424. Table 1. View Source
- [2] Finn, P. D., et al. (2019). Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 316(3), G412–G424. View Source
